molecular formula C9H8N2O5 B14407241 Methyl (4-nitroanilino)(oxo)acetate CAS No. 82633-22-5

Methyl (4-nitroanilino)(oxo)acetate

Cat. No.: B14407241
CAS No.: 82633-22-5
M. Wt: 224.17 g/mol
InChI Key: PDDBPXGPWGUPHI-UHFFFAOYSA-N
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Description

Methyl (4-nitroanilino)(oxo)acetate is an organic compound with significant applications in various fields of science and industry. It is characterized by the presence of a nitro group attached to an aniline ring, which is further connected to a methyl ester group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-nitroanilino)(oxo)acetate typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with methyl chloroacetate under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-nitroanilino)(oxo)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-nitroanilino)(oxo)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-nitroanilino)(oxo)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-nitroanilino)(oxo)acetate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the nitro and ester groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic and industrial chemistry .

Properties

CAS No.

82633-22-5

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl 2-(4-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)8(12)10-6-2-4-7(5-3-6)11(14)15/h2-5H,1H3,(H,10,12)

InChI Key

PDDBPXGPWGUPHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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